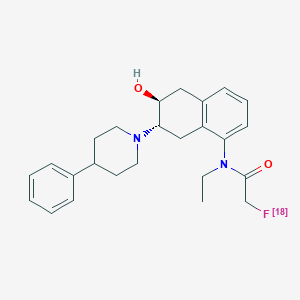
Nefa-BV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nefa-BV is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of Nefa-BV is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. Additionally, Nefa-BV has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Nefa-BV has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, Nefa-BV has been shown to modulate various signaling pathways, including the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Nefa-BV in lab experiments is its cost-effectiveness and efficiency in synthesis. Additionally, Nefa-BV has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using Nefa-BV is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on Nefa-BV, including the exploration of its potential therapeutic applications for various diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Nefa-BV and its potential interactions with other compounds. Furthermore, the development of novel synthesis methods for Nefa-BV could improve its efficiency and reduce potential toxicity, making it a more valuable tool for scientific research.
In conclusion, Nefa-BV is a synthetic compound that has potential applications in scientific research due to its wide range of biochemical and physiological effects. Its cost-effectiveness and efficiency in synthesis make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Nefa-BV involves the reaction of 2,5-dimethyl-1,4-benzoquinone with N-ethylformamide in the presence of a catalyst. This reaction produces Nefa-BV in high yields and purity, making it a cost-effective and efficient synthesis method.
Applications De Recherche Scientifique
Nefa-BV has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, Nefa-BV has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Furthermore, Nefa-BV has been shown to have anticancer properties, making it a potential therapeutic agent for cancer treatment.
Propriétés
Numéro CAS |
153216-44-5 |
|---|---|
Nom du produit |
Nefa-BV |
Formule moléculaire |
C25H31FN2O2 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-ethyl-2-(18F)fluoranyl-N-[(6S,7S)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C25H31FN2O2/c1-2-28(25(30)17-26)22-10-6-9-20-15-24(29)23(16-21(20)22)27-13-11-19(12-14-27)18-7-4-3-5-8-18/h3-10,19,23-24,29H,2,11-17H2,1H3/t23-,24-/m0/s1/i26-1 |
Clé InChI |
PUVWOAUSAZFXJD-OSDGYOHXSA-N |
SMILES isomérique |
CCN(C1=CC=CC2=C1C[C@@H]([C@H](C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)C[18F] |
SMILES |
CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |
SMILES canonique |
CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |
Synonymes |
4-N-ethyl-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+))-isomer N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+-))-isomer NEFA-BV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



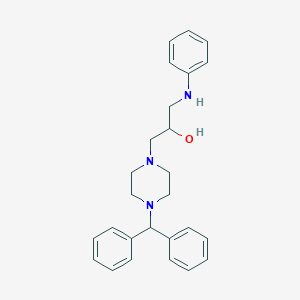
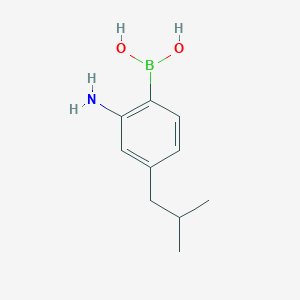
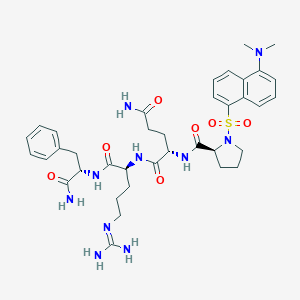
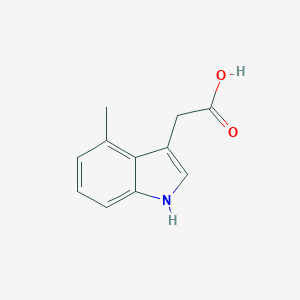
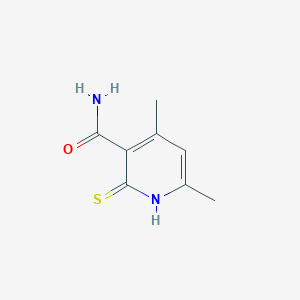
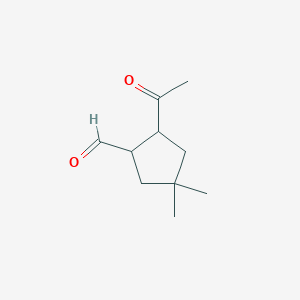
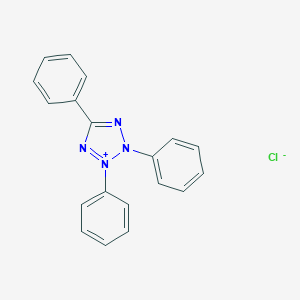
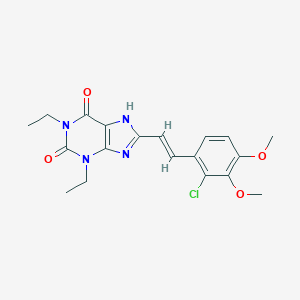
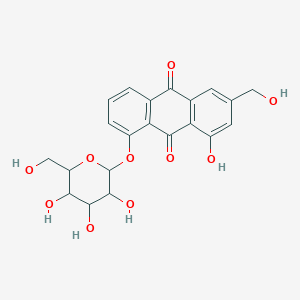
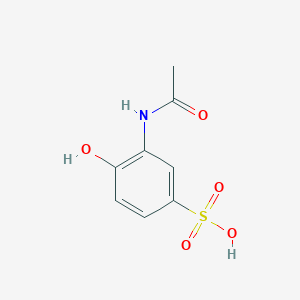
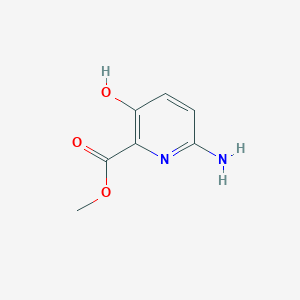
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
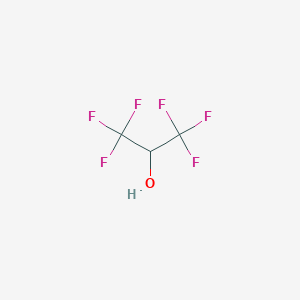
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)